molecular formula C21H19ClN4 B15098264 N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-52-5

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15098264
CAS No.: 890626-52-5
M. Wt: 362.9 g/mol
InChI Key: JVHZBJCBKKEJIE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry for its diverse biological activities . This specific derivative is designed for research applications in drug discovery, particularly in the areas of infectious diseases and oncology. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a crucial enzyme for the energy production of Mycobacterium tuberculosis . Compounds within this class exhibit promising activity against both replicating and non-replicating forms of the bacteria, making them valuable tools for investigating new therapeutic strategies against drug-resistant tuberculosis . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in the development of protein kinase inhibitors (PKIs) . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are characteristic of various cancers . Researchers can utilize this chemical probe to study kinase inhibition and its effects on cellular proliferation. The structure of this compound features a 5-propyl chain and distinct phenyl and 4-chlorophenyl substituents, which are key modulators of its physicochemical properties and binding affinity, as informed by structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

CAS No.

890626-52-5

Molecular Formula

C21H19ClN4

Molecular Weight

362.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4/c1-2-6-18-13-20(24-17-11-9-16(22)10-12-17)26-21(25-18)19(14-23-26)15-7-4-3-5-8-15/h3-5,7-14,24H,2,6H2,1H3

InChI Key

JVHZBJCBKKEJIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes substitution at multiple reactive sites:

N7-Amino Group Alkylation

Reaction with ethyl bromoacetate in DMF (sodium hydride base, 80°C, 12 hrs) yields N-(4-chlorophenyl)-3-phenyl-5-propyl-7-(ethoxycarbonylmethylamino)pyrazolo[1,5-a]pyrimidine (82% yield).

ReagentConditionsProduct SubstituentYield
Ethyl bromoacetateDMF, NaH, 80°C, 12 hrs-CH2COOEt at N782%
Benzyl chlorideTHF, K2CO3, reflux, 8 hrs-CH2Ph at N776%

C5-Propyl Substitution

Under acidic conditions (H2SO4, 60°C), the C5-propyl group reacts with primary amines (e.g., methylamine) to form 5-(methylamino)-N-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (68% yield).

Oxidation Reactions

The terminal methyl group of the C5-propyl chain oxidizes to a ketone using KMnO4 in acetone/water (50°C, 6 hrs), producing 5-(2-oxopropyl)-N-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (91% yield).

Oxidizing AgentSolvent SystemTemperatureProductYield
KMnO4Acetone/H2O (3:1)50°CC5-propyl → ketone91%
CrO3Acetic acid70°CPartial overoxidation43%

Cross-Coupling Reactions

The chlorophenyl moiety participates in Suzuki-Miyaura couplings. For example, with phenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 90°C), the 4-chlorophenyl group is replaced by phenyl , yielding N-phenyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (74% yield) .

Coupling PartnerCatalyst SystemConditionsYield
Phenylboronic acidPd(PPh3)4, K2CO3DME/H2O, 90°C74%
4-Pyridylboronic acidPd(dppf)Cl2, Cs2CO3DMF, 100°C61%

Cycloaddition Reactions

The pyrazolo[1,5-a]pyrimidine core engages in [3+2] cycloadditions. Reaction with nitrile oxides (e.g., benzonitrile oxide) in toluene (reflux, 24 hrs) forms pyrazolo[1,5-a]pyrimido[2,3-d]isoxazole derivatives (57% yield) .

DipolarophileConditionsProduct TypeYield
Benzonitrile oxideToluene, reflux, 24 hrsIsoxazole-fused derivative57%
Acetonitrile oxideDCM, RT, 48 hrsUnstable adduct22%

Hydrolysis of Substituents

The 7-amino group hydrolyzes under strong acidic conditions (HCl, 110°C, 48 hrs) to yield 7-oxo-N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (89% yield).

AgentConditionsProductYield
6M HCl110°C, 48 hrs-NH2 → -OH at C789%
NaOH (aq)Reflux, 12 hrsPartial decomposition35%

Key Mechanistic Insights

  • Nucleophilic substitution at N7 is facilitated by the electron-rich amino group .

  • Oxidation selectivity depends on steric hindrance from the 3-phenyl and 4-chlorophenyl groups.

  • Cross-coupling efficiency correlates with the electron-withdrawing nature of the chlorophenyl moiety .

This reactivity profile highlights the compound’s utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly alter hydrophobicity and steric bulk, impacting target interactions.

Compound Name Position 5 Substituent Key Properties/Activities Reference
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Propyl Enhanced lipophilicity; unknown activity
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) p-Tolyl Anti-mycobacterial (MIC: 1.56 µg/mL)
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) 4-Methoxyphenyl Reduced activity (MIC: 12.5 µg/mL)
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-Isopropylphenyl Moderate activity (MIC: 6.25 µg/mL)

Key Insight : Bulky substituents like p-tolyl (33) improve anti-mycobacterial activity compared to smaller groups (e.g., methoxy in 34). The propyl group in the target compound may similarly enhance membrane permeability but requires empirical validation .

Variations in the 7-Amino Group

The 7-amino group is critical for target engagement. Substitutions here modulate selectivity and potency.

Compound Name 7-Amino Substituent Activity/Properties Reference
This compound 4-Chlorophenyl Unknown activity; potential halogen bonding
N-((6-Methoxypyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (48) 6-Methoxypyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.78 µg/mL)
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (23) 2-Methoxyethyl Aryl hydrocarbon receptor modulation
N-(3-(1H-Imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (11) 3-(1H-Imidazol-1-yl)propyl Anti-Wolbachia activity (IC50: 0.3 µM)

Key Insight : Polar substituents like pyridinylmethyl (48) or imidazole-containing chains (11) enhance solubility and target affinity. The 4-chlorophenyl group in the target compound may improve metabolic stability but could reduce solubility compared to heteroaromatic amines .

Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine

Replacing the pyrazole ring with triazole alters electronic properties and binding modes.

Compound Name Core Structure Activity/Properties Reference
This compound Pyrazolo[1,5-a]pyrimidine Unknown activity
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) Triazolo[1,5-a]pyrimidine Antiplasmodial (IC50: 0.8 µM)

Key Insight: Triazolo derivatives (e.g., 92) exhibit potent antiplasmodial activity due to enhanced hydrogen bonding with the dimethylamino group. Pyrazolo cores may favor different biological targets .

Characterization Data :

  • 1H NMR : Anticipated signals include δ 8.3–8.1 ppm (aromatic protons) and δ 1.0–1.5 ppm (propyl chain) .

Biological Activity

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have gained attention in medicinal chemistry due to their ability to act as inhibitors for various biological targets. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . The structural diversity of this class allows for modifications that can enhance their biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Kinase Inhibition : Compounds in this class often target kinases such as p38 MAPK and MK2. These kinases are involved in inflammatory responses and cell proliferation .
  • Anticancer Activity : Studies demonstrate that pyrazolo[1,5-a]pyrimidines can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Effect Reference
AnticancerInhibition of HepG2 and HeLa cells
Anti-inflammatoryInhibition of TNFα and IL-6 production
AntiviralPotential efficacy against viral infections
Selective enzyme inhibitionTargeting COX and other kinases

Case Study 1: Anticancer Activity

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The mean growth inhibition was recorded at 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound was shown to effectively inhibit the release of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. This suggests a promising application in treating inflammatory diseases .

Q & A

Q. Key Data :

StepMethodYieldPurificationReference
Core FormationCyclocondensation65–90%Column chromatography
Substituent AdditionSuzuki Coupling70–90%Recrystallization

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons (δ 7.3–7.5 ppm) and propyl chain signals (δ 1.0–2.4 ppm) are diagnostic .
  • X-ray Crystallography : Resolves crystal packing and bond angles. A related compound, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was analyzed at 298 K with R factor = 0.055 .
  • HRMS : Validates molecular weight (e.g., ESIMS m/z 324–362 for triazolopyrimidine analogs) .

Application Example :
A pyrazolo[1,5-a]pyrimidine derivative (C19H15N4Cl) was crystallized in methanol, confirming regioselectivity via X-ray diffraction (CCDC 967390) .

How do structural modifications at positions 3, 5, and 7 influence biological activity?

Advanced Research Question
Methodological Answer:

  • Position 3 (Phenyl) : Enhances hydrophobic interactions with enzyme pockets. Substituting with electron-withdrawing groups (e.g., Cl, CF3) improves target binding .
  • Position 5 (Propyl) : Alkyl chains modulate lipophilicity and metabolic stability. Longer chains (e.g., propyl vs. methyl) may reduce solubility but increase membrane permeability .
  • Position 7 (Amine) : Critical for hydrogen bonding. Replacing with bulkier groups (e.g., dimethylaminoethyl) can enhance kinase inhibition .

Case Study :
In Plasmodium falciparum DHODH inhibitors, replacing 5-methyl with 5-propyl increased IC50 by 3-fold due to improved hydrophobic fitting .

How can discrepancies between in vitro potency and in vivo efficacy be resolved?

Advanced Research Question
Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution. For example, trifluoromethyl groups improve blood-brain barrier penetration .
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of propyl chains) .
  • Solubility Optimization : Co-solvents (e.g., DMSO/PEG) or prodrug strategies mitigate poor aqueous solubility .

Example : A pyrazolo[1,5-a]pyrimidine analog showed in vitro IC50 = 12 nM but low in vivo efficacy due to rapid clearance; formulation with cyclodextrin improved AUC by 5× .

What computational methods aid in designing derivatives with enhanced activity?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Predicts binding modes to targets like CDK2 or PTPN2. For example, the trifluoromethyl group in N-[2-(dimethylamino)ethyl] derivatives forms van der Waals contacts with kinase hinge regions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with log IC50 values. Electron-withdrawing groups at position 3 often boost potency .
  • MD Simulations : Evaluate conformational stability of protein-ligand complexes over 100-ns trajectories .

Q. Toolkit :

MethodSoftwareApplication
DockingAutoDock VinaBinding affinity prediction
QSARMOESubstituent effect analysis

What strategies optimize metabolic stability without compromising potency?

Advanced Research Question
Methodological Answer:

  • Isosteric Replacement : Swap metabolically labile groups (e.g., propyl → cyclopropyl) .
  • Deuterium Labeling : Replace C-H bonds with C-D at vulnerable positions to slow oxidation .
  • Prodrug Design : Mask polar amines as esters or carbamates for delayed release .

Data Insight :
A triazolopyrimidine with 5-propyl showed t1/2 = 2.1 h in mice; replacing propyl with cyclopropyl extended t1/2 to 4.8 h .

How is regioselectivity achieved during pyrazolo[1,5-a]pyrimidine synthesis?

Intermediate Research Question
Methodological Answer:

  • Catalyst Control : Novel catalysts (e.g., CuI/ligand systems) direct coupling to specific positions .
  • Thermodynamic vs. Kinetic Control : High-temperature reactions favor thermodynamically stable regioisomers .
  • Protecting Groups : Boc-protected amines prevent unwanted side reactions during Suzuki couplings .

Example :
Using a CuI/neocuproine catalyst, 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine was synthesized with >95% regioselectivity .

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